molecular formula C12H14ClN3O5 B1653932 N'-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide CAS No. 2055119-26-9

N'-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide

Cat. No. B1653932
CAS RN: 2055119-26-9
M. Wt: 315.71
InChI Key: JJBCYAJXTHAVOL-UHFFFAOYSA-N
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Description

N'-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide, also known as Boc-ONH-Cl, is a chemical compound used in scientific research. It is a reagent that is commonly used in the synthesis of peptides and proteins.

Scientific Research Applications

N'-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide is commonly used in scientific research as a reagent for the synthesis of peptides and proteins. It is used to protect the amino group of the N-terminus of amino acids during peptide synthesis. This compound is also used as a coupling reagent for the formation of peptide bonds. Additionally, this compound is used in the synthesis of modified peptides and proteins that have unique properties.

Mechanism of Action

Target of Action

N’-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide is a complex molecule that primarily targets amines in organic synthesis . The tert-butyloxycarbonyl (or tert-butoxycarbonyl) part of the molecule, often referred to as the BOC group, is a protecting group used in organic synthesis . This group can be added to amines under various conditions .

Mode of Action

The interaction of N’-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide with its targets involves several steps. The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid . The final step is decarboxylation to the amine .

Biochemical Pathways

The biochemical pathways affected by N’-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide are primarily related to the synthesis of amines. The BOC group in the molecule serves as a protecting group for amines in organic synthesis . This allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Pharmacokinetics

The molecule’s interaction with amines and its role in organic synthesis suggest that its bioavailability may be influenced by factors such as the presence of amines and the conditions under which the synthesis occurs .

Result of Action

The result of the action of N’-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide is the protection of amines during organic synthesis . This allows for the selective formation of bonds, minimizing competing reactions with reactive functional groups .

Action Environment

The action of N’-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide can be influenced by various environmental factors. For instance, the addition of the BOC group to amines can occur under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids . Therefore, the pH, temperature, and the presence of certain chemicals can influence the compound’s action, efficacy, and stability.

Advantages and Limitations for Lab Experiments

N'-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide has several advantages for use in laboratory experiments. It is a stable reagent that is easy to handle and store. It has a high yield of synthesis, and the resulting product is easy to purify. This compound is also compatible with a wide range of amino acids and other reagents commonly used in peptide synthesis.
However, there are also limitations to the use of this compound. It is not suitable for use with certain amino acids that may be sensitive to the reaction conditions. This compound is also not compatible with some other reagents commonly used in peptide synthesis. Additionally, the Boc group at the N-terminus of a peptide can interfere with certain analytical methods used to study peptides and proteins.

Future Directions

There are several future directions for the use of N'-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide in scientific research. One potential application is in the synthesis of modified peptides and proteins that have unique properties. This compound could be used to introduce novel functional groups or modifications that could be used for a variety of applications.
Another future direction is in the development of new coupling reagents for peptide synthesis. While this compound is a widely used reagent, there is always room for improvement in terms of yield, compatibility with different amino acids, and ease of use.
Finally, this compound could be used in the development of new methods for the synthesis of peptides and proteins. As new techniques and technologies are developed, this compound could be used to facilitate the synthesis of increasingly complex molecules.
Conclusion
In conclusion, this compound is a useful reagent for the synthesis of peptides and proteins in scientific research. It has a high yield of synthesis, is easy to handle and store, and is compatible with a wide range of amino acids and other reagents commonly used in peptide synthesis. While there are limitations to its use, such as incompatibility with certain amino acids and interference with certain analytical methods, this compound remains a valuable tool for researchers in the field.

properties

IUPAC Name

tert-butyl N-[(2-chloro-4-nitrobenzoyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O5/c1-12(2,3)21-11(18)15-14-10(17)8-5-4-7(16(19)20)6-9(8)13/h4-6H,1-3H3,(H,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBCYAJXTHAVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136805
Record name Hydrazinecarboxylic acid, 2-(2-chloro-4-nitrobenzoyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2055119-26-9
Record name Hydrazinecarboxylic acid, 2-(2-chloro-4-nitrobenzoyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055119-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinecarboxylic acid, 2-(2-chloro-4-nitrobenzoyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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